Cas no 1706451-72-0 (3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one)
![3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one structure](https://ja.kuujia.com/scimg/cas/1706451-72-0x500.png)
3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one 化学的及び物理的性質
名前と識別子
-
- 2(3H)-Benzoxazolone, 3-(3-azetidinylmethyl)-
- 3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one
-
- MDL: MFCD29034806
- インチ: 1S/C11H12N2O2/c14-11-13(7-8-5-12-6-8)9-3-1-2-4-10(9)15-11/h1-4,8,12H,5-7H2
- InChIKey: QQUQZNIWOZTATE-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=CC=C2N(CC2CNC2)C1=O
3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242635-0.1g |
3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one |
1706451-72-0 | 95% | 0.1g |
$678.0 | 2024-06-19 | |
Enamine | EN300-242635-2.5g |
3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one |
1706451-72-0 | 95% | 2.5g |
$1509.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2508-1G |
3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one |
1706451-72-0 | 95% | 1g |
¥ 2,455.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2508-5G |
3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one |
1706451-72-0 | 95% | 5g |
¥ 7,359.00 | 2023-04-14 | |
Enamine | EN300-242635-0.05g |
3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one |
1706451-72-0 | 95% | 0.05g |
$647.0 | 2024-06-19 | |
Enamine | EN300-242635-0.25g |
3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one |
1706451-72-0 | 95% | 0.25g |
$708.0 | 2024-06-19 | |
Enamine | EN300-242635-0.5g |
3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one |
1706451-72-0 | 95% | 0.5g |
$739.0 | 2024-06-19 | |
Enamine | EN300-242635-5.0g |
3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one |
1706451-72-0 | 95% | 5.0g |
$2235.0 | 2024-06-19 | |
Enamine | EN300-242635-5g |
3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one |
1706451-72-0 | 5g |
$2235.0 | 2023-09-15 | ||
Enamine | EN300-242635-10g |
3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one |
1706451-72-0 | 10g |
$3315.0 | 2023-09-15 |
3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-oneに関する追加情報
Comprehensive Overview of 3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 1706451-72-0)
3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 1706451-72-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and medicinal chemistry research. This compound, featuring a benzoxazolone core linked to an azetidine moiety, exhibits unique structural properties that make it a promising candidate for drug discovery. Researchers are particularly interested in its potential as a bioactive scaffold for targeting neurological and inflammatory disorders, aligning with current trends in precision medicine.
The molecular structure of 3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one combines the rigidity of the benzoxazolone ring with the flexibility of the azetidine group, offering a balanced profile for interaction with biological targets. Recent studies highlight its role as a small molecule modulator in enzyme inhibition, particularly in pathways related to neurodegenerative diseases. This aligns with the growing demand for novel central nervous system (CNS) therapeutics, a hot topic in 2024 due to the rising prevalence of conditions like Alzheimer's and Parkinson's disease.
From a synthetic chemistry perspective, CAS 1706451-72-0 presents interesting challenges and opportunities. The azetidine ring, a four-membered nitrogen heterocycle, is known for its conformational strain, which can enhance binding affinity to biological targets. Meanwhile, the benzoxazolone moiety contributes to the compound's stability and potential for hydrogen bond interactions. These features make it a valuable building block in fragment-based drug design, a cutting-edge approach in modern pharmaceutical development.
The pharmacological potential of 3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one extends to its possible applications in pain management and neuroprotection. With the global focus on non-opioid analgesics, this compound's mechanism of action is being investigated for its ability to modulate ion channels and G-protein-coupled receptors without the addictive properties of traditional pain medications. This addresses one of the most searched topics in medicinal chemistry - alternatives to opioid-based treatments.
In terms of chemical properties, 1706451-72-0 demonstrates moderate solubility in polar organic solvents, which is advantageous for formulation development. Its logP value suggests favorable membrane permeability, an essential characteristic for blood-brain barrier penetration - a critical factor in CNS drug development. Researchers are particularly interested in how the azetidine-methyl linker affects the compound's overall pharmacokinetic profile, including its metabolic stability and clearance rates.
The synthetic routes to 3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one typically involve multi-step procedures that highlight modern heterocyclic chemistry techniques. Key steps often include the protection of the azetidine nitrogen, followed by coupling with appropriately functionalized benzoxazolone precursors. These methods reflect the ongoing innovation in green chemistry approaches, another highly searched topic in chemical research, as scientists seek more sustainable synthetic pathways.
From a commercial perspective, CAS 1706451-72-0 is primarily available as a research chemical for pharmaceutical development. The growing interest in small molecule therapeutics has increased demand for such specialized compounds. Market analysts note that compounds with privileged structures like this one are particularly valuable in early-stage drug discovery programs, especially those targeting orphan diseases and rare neurological conditions.
Quality control of 3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for biological testing. The characterization data is crucial for researchers investigating structure-activity relationships, a fundamental aspect of modern drug discovery that frequently appears in scientific literature searches.
Looking ahead, the future applications of 1706451-72-0 may expand into areas like diagnostic imaging and theranostics, where small molecules are used for both diagnosis and treatment. The compound's potential for radiopharmaceutical development is being explored, particularly in neurological imaging. This aligns with the increasing interest in precision medicine approaches and personalized treatment strategies, which dominate current healthcare discussions.
In conclusion, 3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one represents an exciting intersection of medicinal chemistry and drug development. Its unique structural features, combined with promising biological activity, position it as a compound of significant interest in addressing some of today's most challenging medical needs. As research continues, this molecule may well emerge as a key player in the next generation of targeted therapies for complex diseases.
1706451-72-0 (3-[(azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one) 関連製品
- 1270509-79-9(1-2-(azetidin-2-yl)phenylpyrrolidine)
- 1214741-14-6((1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate)
- 1189648-99-4(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide)
- 1986906-52-8((2S)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid)
- 1806039-77-9(4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine)
- 216962-94-6(Dodecanenitrile, 12-(triethoxysilyl)-)
- 895443-68-2(N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide)
- 2287311-01-5(7-bromo-4-methoxy-1-(2-methylpropyl)-1H-1,2,3-benzotriazole)
- 2171657-12-6(1-2-(methylamino)acetylazetidine-2-carboxamide)
- 1787917-33-2(3-fluoro-N-(3-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-oxopropyl)benzene-1-sulfonamide)
